(E)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide

Catalog No.
S3239714
CAS No.
1448140-61-1
M.F
C19H23N3OS
M. Wt
341.47
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-y...

CAS Number

1448140-61-1

Product Name

(E)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide

IUPAC Name

(E)-N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide

Molecular Formula

C19H23N3OS

Molecular Weight

341.47

InChI

InChI=1S/C19H23N3OS/c23-19(10-9-17-6-3-11-24-17)20-13-15-12-18(14-7-8-14)22(21-15)16-4-1-2-5-16/h3,6,9-12,14,16H,1-2,4-5,7-8,13H2,(H,20,23)/b10-9+

InChI Key

KHZHPCKOFUHMDG-MDZDMXLPSA-N

SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C=CC3=CC=CS3)C4CC4

Solubility

not available

This compound belongs to the class of acrylamides, which are molecules containing an acrylic acid group (CH2=CH-CO-NH2) linked to another group through the nitrogen atom. In this case, the other group is a combination of a pyrazole ring (containing two nitrogen atoms and two carbon atoms) substituted with cyclopentyl and cyclopropyl groups, and a thiophene ring (an aromatic five-membered ring with one sulfur atom).

The "(E)" designation indicates the double bond in the acrylic acid group has a trans configuration, with the hydrogen atom and the larger group (the pyrazole-thiophene moiety) on opposite sides of the double bond.

  • Monomers for the synthesis of polymers [].
  • Intermediates in the synthesis of other organic compounds [].
  • Building blocks in pharmaceuticals and agrochemicals.

There is a possibility that (E)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is being investigated for similar purposes.


Molecular Structure Analysis

The key features of the molecule include:

  • The presence of two functional groups:
    • An acrylic acid group, known for its reactivity and potential for polymerization.
    • A substituted pyrazole ring, which can participate in hydrogen bonding and other interactions.
  • The thiophene ring, which contributes to aromaticity and potential electronic properties.
  • The cyclopentyl and cyclopropyl groups, which add bulk and may affect the molecule's solubility and interactions with other molecules.

Chemical Reactions Analysis

  • Hydrolysis: The acrylic acid group can undergo hydrolysis to form acrylic acid and the corresponding amine.
  • Polymerization: The acrylic acid moiety can participate in polymerization reactions to form polymers.
  • Addition reactions: The double bond in the acrylic acid group can undergo addition reactions with various nucleophiles.

Physical And Chemical Properties Analysis

No data is currently available on the specific physical and chemical properties of (E)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide, such as melting point, boiling point, solubility, or stability.

  • Skin and eye irritation.
  • Respiratory tract irritation.
  • Neurotoxicity.

XLogP3

2.9

Dates

Modify: 2023-08-19

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